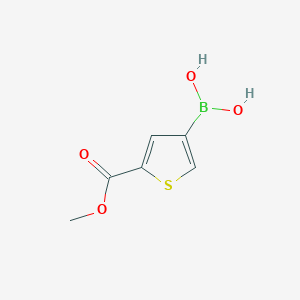

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxycarbonylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKHNFETCRNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656917 | |

| Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-52-1 | |

| Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)thiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Introduction

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, registered under CAS Number 957062-52-1, is a specialized heterocyclic organic compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] Its structure, featuring a thiophene ring functionalized with both a boronic acid and a methoxycarbonyl group, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a focus on providing researchers and drug development professionals with the practical insights needed to effectively utilize this versatile reagent.

The strategic placement of the boronic acid at the 3-position and the electron-withdrawing ester at the 5-position makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[3] Its utility spans the synthesis of novel pharmaceuticals and the development of advanced functional materials for organic electronics.[3][4]

Physicochemical and Computational Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. The key physicochemical and computed descriptors for this compound are summarized below. These values are critical for predicting its behavior in various solvent systems, its reactivity, and its potential for forming intermolecular interactions.

| Property | Value | Source |

| CAS Number | 957062-52-1 | [1][5] |

| Molecular Formula | C₆H₇BO₄S | [1][6] |

| Molecular Weight | 185.99 g/mol | [1][5][6] |

| Appearance | White solid | [6] |

| Purity (Typical) | ≥98% | [1][5] |

| Boiling Point (Predicted) | 386.7 ± 52.0 °C | [6] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.46 ± 0.10 | [6] |

| LogP (Computed) | -0.7855 | [1] |

| TPSA (Computed) | 66.76 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

| Synonyms | Methyl 4-boronothiophene-2-carboxylate, 4-Borono-2-(methoxycarbonyl)thiophene | [1][6][7] |

Synthesis of this compound

The most common and practical laboratory synthesis of the title compound involves a lithium-halogen exchange on a suitable brominated precursor, followed by electrophilic trapping with a trialkyl borate. This methodology leverages the readily available starting material, Methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2).[8][9]

Rationale for Experimental Design: The choice of an organolithium-mediated borylation is driven by its high efficiency and speed, particularly at cryogenic temperatures, which minimizes side reactions. n-Butyllithium is a sufficiently strong base to perform the lithium-halogen exchange on the electron-deficient thiophene ring. The reaction is quenched with trimethyl borate, which serves as the boron source, followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. Anhydrous conditions are critical throughout the initial steps to prevent quenching of the highly reactive organolithium intermediate.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add Methyl 4-bromothiophene-2-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add trimethyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C.

-

Warm-up and Hydrolysis: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by adding 2 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[4][10] This reaction is a cornerstone of modern medicinal chemistry for synthesizing biaryl and hetero-biaryl motifs.[11]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Buy [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid | 1596339-08-0 [smolecule.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS No. 957062-52-1 Specifications | Ambeed [ambeed.com]

- 6. 957062-52-1 CAS MSDS (5-(Methoxycarbonyl)thiophen-3-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Methyl 4-bromothiophene-2-carboxylate | C6H5BrO2S | CID 12752071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS Number: 957062-52-1), a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical properties, and key applications of this compound, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Value of a Functionalized Thiophene Boronic Acid

This compound is a bifunctional organoboron compound that has garnered significant interest in synthetic chemistry. Its structure, featuring a thiophene ring functionalized with both a boronic acid and a methoxycarbonyl group, makes it a highly valuable intermediate. The thiophene moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.[1] The strategic placement of the methoxycarbonyl group provides a handle for further synthetic transformations, such as amidation or reduction, adding to the molecule's versatility.

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its application in cutting-edge research, offering both theoretical understanding and practical, field-proven insights.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a research setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 957062-52-1 | [2] |

| Molecular Formula | C₆H₇BO₄S | [2] |

| Molecular Weight | 185.99 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [2] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[4]

Synthesis and Purification: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a multi-step process, starting from a readily available precursor. The following protocol is a robust and validated method for its preparation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate

The precursor, Methyl 4-bromothiophene-2-carboxylate, is synthesized from 4-bromothiophene-2-carboxylic acid via Fischer esterification.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophene-2-carboxylic acid (1.0 eq).

-

Esterification: Add anhydrous methanol (10-20 volumes) to the flask. Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-bromothiophene-2-carboxylate, which can be purified further by column chromatography if necessary.[5]

Part 2: Synthesis of this compound

The conversion of the brominated precursor to the boronic acid is achieved via a Grignard reaction followed by quenching with a borate ester.

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of Methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

-

Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]

-

-

Borylation:

-

Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, keeping the internal temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

The boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[7]

-

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

Thiophene-containing compounds are prevalent in medicinal chemistry, and the ability to introduce this moiety in a controlled manner is highly desirable. This compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in kinase inhibitors, which are a major class of anti-cancer drugs. The boronic acid functionality allows for the coupling of the thiophene core to other aromatic or heteroaromatic systems, enabling the exploration of structure-activity relationships.[8][9]

-

Other Therapeutic Areas: Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-infective, and neurological effects. This boronic acid provides a versatile platform for the synthesis of novel compounds for screening in these and other disease areas.[1]

Materials Science: Building Blocks for Organic Electronics

Thiophene-based polymers and small molecules are at the forefront of organic electronics research due to their excellent charge-transport properties.

-

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): The Suzuki-Miyaura coupling, utilizing thiophene boronic acids, is a powerful method for constructing the conjugated backbones of polymers used in OLEDs and OPVs. The electronic properties of these materials can be fine-tuned by varying the coupling partners.[10][11]

-

Organic Field-Effect Transistors (OFETs): Thiophene-containing materials are also used as the active semiconductor layer in OFETs. The ability to synthesize well-defined oligomers and polymers using this boronic acid is crucial for achieving high charge carrier mobilities.[12]

Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the reaction mechanism is essential for optimizing reaction conditions and troubleshooting.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a strategically important building block with broad applications in both medicinal chemistry and materials science. Its synthesis, while requiring careful execution, is based on well-established and reliable organic transformations. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to fully leverage its synthetic potential. This guide has provided a comprehensive overview to support the effective and innovative use of this versatile compound in advancing scientific discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Merging thiophene with boron: new building blocks for conjugated materials. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

Reddit. (2020). Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. Retrieved from [Link]

-

ResearchGate. (2015). Any advice in preparing Thiophene with boronic ester group at C2?. Retrieved from [Link]

-

Wiley. (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Ludwig-Maximilians-Universität München. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 10. nbinno.com [nbinno.com]

- 11. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]

- 12. Merging thiophene with boron: new building blocks for conjugated materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: A Key Building Block in Modern Synthesis

Introduction

This compound is a specialized heterocyclic organic compound that has emerged as a critical building block for researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with both a boronic acid and a methoxycarbonyl group, makes it a highly versatile reagent. Thiophene scaffolds are prevalent in a multitude of FDA-approved drugs, where they often serve as bioisosteres of phenyl rings, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth analysis of the compound's properties, core reactivity, and application in synthetic protocols, tailored for professionals in drug discovery and development.

Compound Profile and Physicochemical Properties

The utility of any chemical reagent begins with a clear understanding of its fundamental properties. This compound is characterized by the following identifiers and properties, which are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BO₄S | [2][3][4][5][6] |

| Molecular Weight | 185.99 g/mol | [2][3][6] |

| CAS Number | 957062-52-1 | [2][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 4-boronothiophene-2-carboxylate, 5-(methoxycarbonyl)-3-thienylboronic acid | [2][7] |

| Purity | Typically ≥98% | [2][3] |

| Appearance | White to yellow solid (inferred from similar compounds) | [8] |

| Storage | Inert atmosphere, protect from moisture, store at 2-8°C or -20°C | [2][3] |

Computational Data:

-

Topological Polar Surface Area (TPSA): 66.76 Ų[2]

-

LogP: -0.7855[2]

-

Hydrogen Bond Acceptors: 5[2]

-

Hydrogen Bond Donors: 2[2]

-

Rotatable Bonds: 2[2]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][10]

Mechanistic Insight: The Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The boronic acid is then activated by a base to form a more nucleophilic boronate species.[11] This boronate undergoes transmetalation with the Pd(II) complex, transferring the thiophene moiety to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity.[1][12]

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 4-Arylthiophene-2-carboxylate

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous Dioxane and Degassed Deionized Water (3:1 v/v)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.[1]

-

Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired methyl 4-arylthiophene-2-carboxylate product.[1][12]

Applications in Drug Discovery and Materials Science

The strategic incorporation of thiophene-containing fragments is a well-established strategy in drug design.[12] The resulting arylthiophenes synthesized using this compound serve as key intermediates for a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antipsychotic drugs.[1]

The boronic acid functional group itself is of growing interest in medicinal chemistry. Since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug, the field has expanded significantly.[13][14] Boronic acids can form reversible covalent bonds with biological targets, offering a unique mechanism of action. The presence of the ester group on the thiophene ring provides an additional handle for synthetic modification, allowing for the construction of complex molecular libraries for high-throughput screening.

Safety and Handling

As a boronic acid derivative, this compound requires careful handling to ensure stability and safety.

-

Moisture Sensitivity: The compound should be handled under an inert gas (e.g., nitrogen or argon) and protected from moisture, as boronic acids can dehydrate to form boroxines.[3] It may react violently with water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[3] Recommended storage temperatures range from 2-8°C to -20°C.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical and materials research. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex arylthiophene derivatives. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the design and development of novel functional molecules.

References

-

5-(methoxycarbonyl)thiophene-3-boronic acid (C6H7BO4S) - PubChemLite. [Link]

-

709648-80-6 | this compound pinacol ester - UOW. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS No. 957062-52-1 Specifications | Ambeed [ambeed.com]

- 4. PubChemLite - 5-(methoxycarbonyl)thiophene-3-boronic acid (C6H7BO4S) [pubchemlite.lcsb.uni.lu]

- 5. 957062-52-1 | this compound - AiFChem [aifchem.com]

- 6. 957062-52-1 CAS MSDS (5-(Methoxycarbonyl)thiophen-3-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]

- 9. (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid (1072951-39-3) for sale [vulcanchem.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Introduction

This compound (CAS No. 957062-52-1) is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of thiophene, a key heteroaromatic scaffold, and possessing a boronic acid moiety, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. A thorough understanding of its spectral characteristics is paramount for structure verification, purity assessment, and reaction monitoring.

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectral data.

-

Structure: The molecule consists of a thiophene ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a methoxycarbonyl group [-C(O)OCH₃].

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For arylboronic acids, it's crucial to recognize their propensity to form cyclic anhydride trimers (boroxines) upon dehydration. This can lead to broadened peaks or complex spectra. The choice of solvent and careful sample preparation are therefore critical for obtaining high-resolution data.[5]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the number, connectivity, and electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the two thiophene ring protons, the methyl ester protons, and the boronic acid hydroxyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.2 | Singlet (s) | 1H | H-2 | The proton at the C-2 position is deshielded by the adjacent sulfur atom and the anisotropic effect of the methoxycarbonyl group. |

| ~8.1 - 7.9 | Singlet (s) | 1H | H-4 | The proton at the C-4 position is deshielded by the adjacent sulfur atom and the electron-withdrawing boronic acid group. |

| ~3.85 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl group are chemically equivalent and appear as a sharp singlet. |

| ~6.0 - 5.0 (very broad) | Singlet (br) | 2H | -B(OH)₂ | Protons on the boronic acid hydroxyl groups are acidic and undergo rapid exchange, resulting in a broad signal. Its position is highly dependent on solvent and concentration. |

Note: The actual spectrum can be viewed on ChemicalBook.[6] The interpretation above is based on established principles of NMR spectroscopy for substituted thiophenes.

¹³C NMR Spectral Data & Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~140 | C-5 | The C-5 carbon, attached to the electron-withdrawing methoxycarbonyl group, is deshielded. |

| ~138 | C-2 | The C-2 carbon, adjacent to the sulfur atom and influenced by the ester group, appears downfield. |

| ~135 | C-4 | The C-4 carbon, adjacent to the sulfur atom and the boronic acid group, is also found in the aromatic region. |

| ~130 (broad) | C-3 | The carbon atom directly attached to the boron (C-3) often appears as a broad signal or may be unobserved due to quadrupolar relaxation effects from the boron nucleus.[1] |

| ~52 | -OCH₃ | The methyl carbon of the ester group is shielded and appears in the typical upfield region for such groups. |

Note: This is a predictive interpretation based on substituent effects on thiophene rings.[6][7][8]

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is essential for acquiring reproducible and high-quality NMR data.

-

Sample Preparation:

-

Weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it helps to break up the hydrogen-bonded dimers and trimers of the boronic acid.[1]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrumentation & Parameters:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Caption: Predicted ESI-MS Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Instrumentation & Parameters:

-

System: A Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Conditions (for sample introduction):

-

Mobile Phase: A mixture of water and acetonitrile (both with 0.1% formic acid to promote protonation).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

MS Conditions (ESI Positive Mode):

-

Ion Source: ESI, Positive Ion Mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120 - 150 °C.

-

Mass Range: m/z 50 - 500.

-

-

Conclusion

The comprehensive spectral analysis of this compound presented in this guide serves as a critical reference for its unambiguous identification and characterization. The provided NMR, IR, and MS data, along with detailed experimental protocols, offer a robust framework for researchers in organic synthesis and drug discovery. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating the confident application of this versatile building block in subsequent synthetic endeavors.

References

-

5-(methoxycarbonyl)thiophene-3-boronic acid (C6H7BO4S). PubChemLite. Available at: [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]

-

Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Fragmentation patterns of Carboxylic acids, Esters & Amides. YouTube. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. NMR chemical shift prediction of thiophenes [stenutz.eu]

Whitepaper: Synthesis and Purification of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its utility, primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enables the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds and organic electronic materials.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies and rigorous purification methodologies for this compound. We will delve into the mechanistic rationale behind two primary synthetic routes: the classical halogen-metal exchange pathway and the more contemporary direct C-H borylation. Furthermore, this document offers a critical evaluation of purification techniques, from simple recrystallization to advanced extractive and chromatographic methods, equipping the practicing scientist with the knowledge to produce this reagent in high purity.

Strategic Importance and Application

The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. When functionalized with a boronic acid group, it becomes a versatile precursor for creating carbon-carbon bonds with high precision and functional group tolerance via palladium-catalyzed cross-coupling reactions.[3] The title compound, with its ester functionality, offers an additional site for chemical modification or a key interaction point for biological targets, making it a highly valuable intermediate in drug discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from two distinct strategic standpoints. The choice of method often depends on the availability of starting materials, scale, and tolerance for cryogenic conditions.

Strategy A: Halogen-Metal Exchange followed by Borylation

This is the most established and arguably most reliable small-to-medium scale synthesis. The logic flows from a readily available halogenated thiophene, which acts as a synthetic handle for introducing the boronic acid functionality.

Caption: Workflow for the Halogen-Metal Exchange synthesis route.

-

Starting Material : The synthesis begins with the esterification of 4-bromothiophene-2-carboxylic acid. Using thionyl chloride in methanol is a highly efficient method for this conversion.[4][5] The resulting ester, methyl 4-bromothiophene-2-carboxylate, is less acidic and more soluble in the ethereal solvents used in the subsequent step.

-

Halogen-Metal Exchange : This is the critical C-B bond-forming step. The reaction is conducted at -78°C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the ester group. n-Butyllithium (n-BuLi) is a sufficiently strong base to rapidly exchange with the bromine atom.

-

Electrophilic Quench : The newly formed thienyllithium species is a potent nucleophile. It is immediately trapped with an electrophilic boron source, typically triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). These borate esters are used because they are less reactive than BBr₃, providing better control.

-

Hydrolysis : The reaction is quenched with an aqueous acid, which serves two purposes: it neutralizes any remaining n-BuLi and hydrolyzes the intermediate boronate ester to the final boronic acid.

-

Esterification : To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH), cool the mixture to -20°C.[4] Slowly add thionyl chloride (1.2 eq) while maintaining the temperature below -5°C.[5] After addition, allow the mixture to warm to room temperature, and then reflux for 8 hours.[4] Remove the solvent under reduced pressure. The crude methyl 4-bromothiophene-2-carboxylate can be purified by silica gel chromatography.[5]

-

Borylation : Dissolve methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78°C.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 45 minutes at -78°C.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78°C.

-

After stirring for 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.

-

Cool the mixture to 0°C and quench by the slow addition of 2 M aqueous HCl until the pH is ~2.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude boronic acid.

Strategy B: Direct C-H Borylation

This approach represents a more modern, atom-economical strategy that avoids the synthesis of a halogenated precursor. It relies on a transition-metal catalyst to selectively activate a C-H bond on the thiophene ring for borylation.

Caption: Workflow for the Direct C-H Borylation synthesis route.

-

Starting Material : This route advantageously starts from the simpler methyl thiophene-3-carboxylate.[6][7]

-

Catalysis and Regioselectivity : Iridium-catalyzed borylation is well-documented for thiophenes.[8][9] For 3-substituted thiophenes, borylation is sterically and electronically directed, generally favoring the C5 position over the C2 position, which is adjacent to the bulky ester group.[9][10] This provides the desired regioisomer. The reaction typically uses bis(pinacolato)diboron (B₂pin₂) as the boron source, which yields a stable pinacol boronate ester.

-

Hydrolysis : The resulting pinacol ester is often stable enough to be isolated and purified directly. However, if the free boronic acid is required, the pinacol group can be cleaved under appropriate hydrolytic conditions.

Purification Methodologies: A Practical Guide

Crude boronic acids are often contaminated with boroxines (cyclic anhydrides), unreacted starting materials, and other byproducts. Selecting the appropriate purification strategy is critical for obtaining material suitable for sensitive downstream applications like Suzuki coupling.

Caption: Decision-making workflow for purifying the target boronic acid.

Method A: Recrystallization

For crude products that are solid and reasonably pure (>85%), recrystallization is the most straightforward method.

-

Principle : This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

-

Protocol :

-

Dissolve the crude boronic acid in a minimum amount of a hot solvent (e.g., ethyl acetate, acetonitrile, or a water/ethanol mixture).

-

If the solution is colored, active carbon can be added and the mixture filtered hot.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Method B: Acid-Base Extraction

This is a highly effective method for separating the acidic boronic acid from neutral organic impurities.[11][12]

-

Principle : Boronic acids are sufficiently acidic to be deprotonated by a base (e.g., NaOH) to form a water-soluble boronate salt. Neutral impurities remain in the organic phase and can be washed away. Re-acidification of the aqueous layer precipitates the pure boronic acid.[12]

-

Protocol :

-

Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). Collect the aqueous layers.

-

Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 2 M HCl. The pure boronic acid should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

-

Method C: Specialized Column Chromatography

Standard silica gel chromatography is often problematic for boronic acids due to their polarity and tendency to form boroxines, leading to severe tailing.[11] However, modified methods can be successful.

-

Principle : Impregnating the silica gel with boric acid can suppress the on-column dehydration and improve the chromatographic behavior of the boronic acid.[13]

-

Protocol :

-

Prepare a slurry of silica gel in the desired eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Add boric acid (e.g., 1-2% by weight of silica) to the slurry and pack the column.

-

Load the crude product and elute with the chosen solvent system.

-

Monitor fractions by TLC and combine the pure fractions for concentration.

-

| Method | Principle | Pros | Cons |

| Recrystallization | Differential Solubility | Simple, scalable, can yield very pure material. | Only effective for solids; may have low recovery. |

| Acid-Base Extraction | Acidity | Highly effective for removing neutral impurities; scalable.[12] | Ineffective for acidic impurities; requires handling of aqueous layers. |

| Chromatography | Adsorption | Can separate compounds with similar properties. | Can be low-yielding; prone to streaking without modification.[11][13] |

Analytical Characterization

Confirmation of the structure and purity of the final product is essential.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the two thiophene protons (typically doublets), the methoxy singlet, and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.[14]

-

¹³C NMR Spectroscopy : Will show distinct signals for the carbonyl carbon, the four thiophene carbons (one of which will show coupling to boron), and the methoxy carbon.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode is often effective for boronic acids, showing the [M-H]⁻ ion.[15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

| Compound Data | |

| Molecular Formula | C₆H₇BO₄S[16] |

| Molecular Weight | 185.99 g/mol [16] |

| Appearance | Typically a white to off-white solid |

| Storage | Store under inert atmosphere at 2-8°C, protected from light and moisture.[17] |

Conclusion

The synthesis and purification of this compound are well-defined processes that offer flexibility based on available resources and scale. The traditional halogen-metal exchange route provides a robust and predictable synthesis, while direct C-H borylation offers a more elegant and atom-economical alternative. Rigorous application of purification techniques, particularly acid-base extraction, is paramount to achieving the high purity required for successful and reproducible downstream applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently produce this key synthetic intermediate.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

-

Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PubMed Central. Available at: [Link]

-

Webster, R. L., & Thomson, R. K. (2021). Manganese-Catalyzed C(sp2)–H Borylation of Furan and Thiophene Derivatives. ACS Catalysis, 11(12), 7218–7225. Available at: [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(9), 1051–1053. Available at: [Link]

-

Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Available at: [Link]

-

Bohrium. (2023). Metal-free transfer C-H borylation of substituted thiophenes. Ask this paper. Available at: [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

Hatanaka, T., Ohki, Y., & Tatsumi, K. (2010). C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex. Chemistry–An Asian Journal, 5(7), 1657–1666. Available at: [Link]

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

Reddit. (2017). Purification of boronic acids? [Online forum]. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available at: [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

American Chemical Society. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Available at: [Link]

-

PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-3-boronic acid (C6H7BO4S). Available at: [Link]

-

UOW. (n.d.). 709648-80-6 | this compound pinacol ester. Available at: [Link]

-

MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

PubMed. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-thiophenecarboxylate. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Available at: [Link]

-

Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PubMed Central. Available at: [Link]

-

European Chemicals Agency. (n.d.). Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate - Registration Dossier. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]

- 6. Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. academic.oup.com [academic.oup.com]

- 14. 5-(Methoxycarbonyl)thiophen-3-ylboronic acid(957062-52-1) 1H NMR [m.chemicalbook.com]

- 15. scirp.org [scirp.org]

- 16. chemscene.com [chemscene.com]

- 17. 957062-52-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of (5-Methoxycarbonyl)thiophen-3-yl)boronic acid in Common Organic Solvents

Introduction

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this reagent is paramount for its effective use in reaction optimization, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction kinetics, inaccurate dosing in high-throughput screening, and difficulties in downstream processing.[1]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into its physicochemical properties, explore its predicted and observed solubility in a range of common organic solvents, and provide a detailed experimental protocol for determining its solubility with high fidelity. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory methods to empower scientists in their research and development endeavors.

Physicochemical Properties of (5-Methoxycarbonyl)thiophen-3-yl)boronic acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3][4]

This compound (CAS No. 957062-52-1) possesses a molecular structure with distinct polar and non-polar regions, which dictates its interaction with various solvents.[5][6]

-

Molecular Formula: C₆H₇BO₄S[5]

-

Molecular Weight: 185.99 g/mol [5]

-

Key Functional Groups:

-

Boronic Acid (-B(OH)₂): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Thiophene Ring: A five-membered aromatic heterocyclic ring containing a sulfur atom. While the ring itself has some aromatic character, the presence of the heteroatom introduces some polarity.

-

Methoxycarbonyl Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor.

-

The presence of the boronic acid and methoxycarbonyl groups imparts significant polarity to the molecule. The boronic acid functionality, in particular, can engage in strong intermolecular hydrogen bonding with polar protic solvents.

Predicted and Observed Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on its structure and data from structurally related compounds, such as thiophene-2-boronic acid and phenylboronic acid.[7][8][9] Phenylboronic acid, for instance, exhibits high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons.[8][9] Thiophene-2-boronic acid is noted to be soluble in methanol.[7][10]

Based on these principles, the following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexanes/Heptane | Non-polar | Insoluble | The high polarity of the boronic acid and ester groups is incompatible with non-polar aliphatic hydrocarbons. |

| Toluene | Non-polar (Aromatic) | Very Sparingly Soluble | The aromatic thiophene ring may have some favorable interaction with toluene, but the polar functional groups will limit solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly to Moderately Soluble | DCM has a moderate dipole moment and can engage in dipole-dipole interactions, but it cannot act as a hydrogen bond donor or acceptor. |

| Chloroform (CHCl₃) | Polar Aprotic | Moderately Soluble | Similar to DCM, but can act as a weak hydrogen bond donor, potentially improving solubility over DCM. |

| Diethyl Ether | Polar Aprotic | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a more polar ether than diethyl ether and is an excellent hydrogen bond acceptor. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderately Soluble | The ester functionality of EtOAc can interact favorably with the polar groups of the solute. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group is a strong hydrogen bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | The nitrile group is polar, and ACN is a good solvent for many polar organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate polar molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | DMSO is a highly polar aprotic solvent and an excellent solvent for a wide range of organic compounds, including boronic acids. |

| Methanol (MeOH) | Polar Protic | Freely Soluble | Methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the boronic acid and ester groups. |

| Ethanol (EtOH) | Polar Protic | Freely Soluble | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. |

| Water | Polar Protic | Sparingly Soluble | While the molecule has polar groups, the overall organic character, particularly the thiophene ring, will limit aqueous solubility. Solubility may be pH-dependent. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[11] This method involves equilibrating an excess of the solid compound in the solvent of interest and then quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Figure 1. Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a precise volume (e.g., 1.0 mL) of each organic solvent to be tested into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to prevent particulate matter from affecting the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the filtered sample solutions with the same solvent used for the standards to bring the concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solutions by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample solutions from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent.

-

Intermolecular Interactions and Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Figure 2. Solute-solvent interactions governing solubility.

-

In Polar Protic Solvents (e.g., Methanol): The hydroxyl groups of the solvent can form strong hydrogen bonds with the boronic acid and ester groups of the solute. This strong solute-solvent interaction effectively overcomes the solute-solute interactions in the crystal lattice, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., THF, DMSO): These solvents cannot donate hydrogen bonds but can act as strong hydrogen bond acceptors for the boronic acid's -OH protons. They also engage in favorable dipole-dipole interactions. This results in good to high solubility.

-

In Non-polar Solvents (e.g., Hexane): The weak van der Waals forces of non-polar solvents are insufficient to disrupt the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) holding the solute molecules together in their solid state. This mismatch in polarity leads to very low solubility.

Conclusion and Practical Implications

A comprehensive understanding of the solubility of this compound is crucial for its effective application in research and development. This guide has provided a framework for predicting and experimentally determining its solubility in a variety of common organic solvents.

Key Takeaways:

-

The presence of polar functional groups (boronic acid and methoxycarbonyl) dictates that the compound will be most soluble in polar protic and polar aprotic solvents.

-

Solvents such as methanol, ethanol, THF, DMF, and DMSO are excellent choices for dissolving this compound for chemical reactions or preparing stock solutions.

-

Non-polar solvents like hexanes and toluene are not suitable for dissolving this compound and can be considered for use as anti-solvents in crystallization or precipitation processes.

-

The provided shake-flask experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for process development, formulation, and ensuring reproducible experimental outcomes.

By leveraging the principles and methodologies outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful scientific endeavors.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.

- ChemScene. This compound. ChemScene.

- Thermo Fisher Scientific. Thiophene-2-boronic acid, 97%. Thermo Fisher Scientific.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.

- Khan Academy. Solubility of organic compounds. Khan Academy.

- BioDuro. ADME Solubility Assay. BioDuro.

- ChemicalBook. 2-Thiopheneboronic acid. ChemicalBook.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ChemicalBook. 5-(Methoxycarbonyl)

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chemscene.com [chemscene.com]

- 6. 957062-52-1 CAS MSDS (5-(Methoxycarbonyl)thiophen-3-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Thermal Stability and Decomposition of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is a pivotal building block in contemporary drug discovery and materials science, valued for its role in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] However, the inherent instability of boronic acids, particularly heteroaromatic derivatives, presents significant challenges in synthesis, purification, storage, and reaction scale-up. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. We will explore the primary degradation mechanisms, detail robust analytical methodologies for characterization, and offer field-proven insights into handling and experimental design to ensure the integrity of this critical reagent.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids are indispensable tools in organic synthesis, largely due to the success of the Suzuki-Miyaura coupling reaction.[3][4] Their moderate reactivity, general stability, and ease of handling have made them staples in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[1][5][6][7] The subject of this guide, this compound, combines the versatile thiophene scaffold, a common motif in biologically active compounds, with the synthetic flexibility of the boronic acid functional group.[1][8][9]

However, the utility of boronic acids is intrinsically linked to their lability. The carbon-boron bond, while robust enough for isolation, is susceptible to cleavage under various conditions, including thermal stress. For drug development professionals, understanding the thermal stability profile of an intermediate like this compound is not an academic exercise; it is a prerequisite for developing scalable, reproducible, and safe manufacturing processes. Uncontrolled degradation can lead to reduced yields, complex impurity profiles, and ultimately, failure of a synthetic campaign. This guide serves to demystify the decomposition behavior of this specific thiophene boronic acid, providing a framework for its confident and effective use.

Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is essential before delving into its stability.

| Property | Value | Source |

| CAS Number | 957062-52-1 | [10][11][12] |

| Molecular Formula | C₆H₇BO₄S | [10][12][13] |

| Molecular Weight | 185.99 g/mol | [10][14] |

| Appearance | White to cream or yellow solid | [15][16] |

| Purity | Typically ≥98% | [10][17] |

| Storage | 2-8°C, under inert atmosphere, protected from moisture and light | [16][17][18] |

Core Instability Concepts and Predicted Decomposition Pathways

The thermal decomposition of this compound is not governed by a single pathway but rather a competition between several known degradation routes common to aryl boronic acids.

The Inevitability of Protodeboronation

Protodeboronation is the most common decomposition pathway for aryl boronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[18][19][20] This reaction is often an undesired side reaction in cross-coupling protocols but can also occur under thermal stress, particularly in the presence of trace amounts of water or protic solvents.[20] For thiophene-based boronic acids, this pathway is particularly relevant and can be influenced by pH and the presence of metal catalysts.[21][22]

Dehydration and Boroxine Formation

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[23] This is a dehydration reaction that can be initiated by heat. While reversible in the presence of water, the formation of boroxine is a critical thermal event that will be readily observed by thermal analysis techniques. It represents the first mass loss event in a thermogravimetric analysis (TGA) scan, corresponding to the loss of water.

Thermally-Induced Decarboxylation

The methoxycarbonyl group (-COOCH₃) on the thiophene ring is another potential site of thermal lability. Thiophene carboxylic acids and their esters can undergo decarboxylation (or loss of the entire methoxycarbonyl group) at elevated temperatures, often facilitated by acidic or basic conditions, or simply by heat.[24][25][26] This would result in the formation of thiophene-3-boronic acid.

Predicted Pathways for this compound

Based on these fundamental principles, we can predict the major thermal decomposition products. The interplay between these pathways dictates the impurity profile under thermal stress.

Caption: Predicted thermal decomposition pathways.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition products. As a Senior Application Scientist, my recommendation is to follow a logical workflow that moves from broad thermal screening to specific product identification and quantification.

Caption: Recommended analytical workflow for stability studies.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the frontline technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides the onset temperature of decomposition and quantifies mass loss, which can be correlated with specific chemical events like dehydration or fragmentation.

Protocol: TGA of this compound

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. Rationale: Using an inert atmosphere prevents oxidative decomposition, allowing for the study of purely thermal degradation pathways.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. Rationale: A 10°C/min ramp rate is standard for screening studies, providing a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG) to precisely identify the temperatures of maximum decomposition rates.

-

Correlate the percentage mass loss for each step with the theoretical mass loss for the predicted decomposition pathways (e.g., loss of H₂O, B(OH)₃, COOCH₃).

-

Hypothetical TGA Data Interpretation

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Postulated Event | Theoretical Mass Loss (%) |

| 80 - 150 | ~9.7% | 125 | Dehydration to Boroxine (loss of 1 H₂O per molecule) | 9.68% |

| 180 - 270 | ~31.7% | 245 | Protodeboronation (loss of 'B(OH)₃' fragment) | 31.73% |

| 280 - 400 | ~31.7% | 350 | Decarboxylation (loss of 'COOCH₃' fragment) | 31.73% |

Note: The above data is representative. The actual decomposition may occur in overlapping steps. Distinguishing between protodeboronation and decarboxylation via TGA alone is challenging due to identical mass losses, necessitating hyphenated techniques.